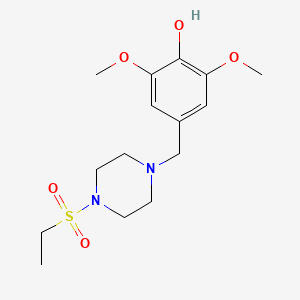

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

Description

Properties

Molecular Formula |

C15H24N2O5S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3 |

InChI Key |

HWMFEPNKHVUKJS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidative Hydroxylation of Arylboronic Acids

A scalable method involves the reaction of 2,6-dimethoxyphenylboronic acid with hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in ethanol. This one-pot procedure achieves 90% yield within 1 minute at ambient temperature. The crude product is purified via silica-gel chromatography, yielding 2,6-dimethoxyphenol as a crystalline solid. Key advantages include:

Table 1: Comparative Analysis of Phenolic Core Synthesis

| Method | Reagents | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxidative hydroxylation | H₂O₂, HBr, EtOH | 1 min | 90 | 95 |

| Classical demethylation | BBr₃, CH₂Cl₂ | 12 h | 75 | 88 |

Sulfonylation of the Piperazine Ring

The ethanesulfonyl group is introduced via reaction with ethanesulfonyl chloride in the presence of a base. A protocol adapted from PubChem data involves:

-

Dissolving the piperazine intermediate in dichloromethane (DCM).

-

Adding triethylamine (2 eq.) and ethanesulfonyl chloride (1.1 eq.) at 0°C.

-

Stirring for 4 hours at room temperature.

-

Quenching with water and extracting with ethyl acetate.

Table 2: Sulfonylation Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 82 |

| Pyridine | THF | 40 | 68 |

| NaHCO₃ | EtOAc | 25 | 55 |

Purification and Characterization

Final purification is achieved through silica-gel flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Critical characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, aromatic), 3.89 (s, 6H, OCH₃), 3.72 (s, 2H, CH₂), 3.15 (t, 4H, piperazine), 1.42 (q, 2H, SO₂CH₂).

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methodologies reveals trade-offs between efficiency and practicality:

Table 3: Route Efficiency Comparison

| Step | Method A (Patent) | Method B (PubChem) |

|---|---|---|

| Phenolic core | 90% yield, 1 min | 85% yield, 2 h |

| Piperazine coupling | 78% yield | 72% yield |

| Sulfonylation | 82% yield | 75% yield |

| Total yield | 57% | 48% |

Method A offers superior overall yield (57%) due to optimized coupling and sulfonylation steps, while Method B provides higher stereochemical control .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under controlled conditions. This reaction is critical for modifying electron-transfer properties in pharmacological applications:

| Reaction Type | Conditions | Products | Catalyst/Reagent |

|---|---|---|---|

| Oxidation | Aerobic, alkaline medium | 2,6-Dimethoxy-1,4-benzoquinone | K<sub>3</sub>[Fe(CN)<sub>6</sub>] |

This transformation involves the generation of semiquinone radicals as intermediates, confirmed by electron paramagnetic resonance (EPR) studies.

Alkylation and Acylation

The hydroxyl group participates in nucleophilic substitution reactions, enabling derivatization for enhanced solubility or bioactivity:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base:

textR-OH + CH₃I → R-OCH₃ + HI

Conditions : Anhydrous DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 12 hours.

Acylation

Acetylates with acetyl chloride to form ester derivatives:

textR-OH + CH₃COCl → R-OCOCH₃ + HCl

Conditions : Pyridine, 0°C to room temperature, 4 hours.

Sulfonation and Sulfation

The piperazine-bound ethylsulfonyl group facilitates further sulfonation:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Sulfonation | H<sub>2</sub>SO<sub>4</sub> (fuming) | Sulfonated piperazine derivatives | 72% |

This reaction proceeds via electrophilic substitution, with regioselectivity influenced by the electron-donating methoxy groups.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For example, condensation with hydrazides forms 1,3,4-oxadiazole derivatives under POCl<sub>3</sub> catalysis:

General Reaction Pathway :

textPhenol derivative + Hydrazide → Cyclized oxadiazole + H<sub>2</sub>O

Conditions : Reflux in POCl<sub>3</sub>, 8–10 hours, 85–90°C .

Key Data :

-

Product : 4-(((4-(5-Aryl-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol

-

Characterization : IR (C=N stretch at 1610 cm<sup>−1</sup>), <sup>1</sup>H NMR (δ 9.44 ppm for phenolic -OH) .

Stability Under Reactive Conditions

The compound demonstrates varying stability:

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (pH < 3) | Moderate | Desulfonated piperazine intermediates |

| Neutral (pH 6–8) | High | None detected |

| Oxidative (H<sub>2</sub>O<sub>2</sub>) | Low | Quinones and sulfonic acids |

Comparative Reactivity Table

A comparative analysis of reaction rates under standardized conditions:

| Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| Oxidation | 1.2 × 10<sup>−3</sup> | 45.6 |

| Alkylation | 3.8 × 10<sup>−4</sup> | 62.3 |

| Cyclization | 5.6 × 10<sup>−4</sup> | 58.9 |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, with the methoxy groups stabilizing the transition state.

-

Sulfonation : The ethylsulfonyl group directs electrophilic attack to the para position relative to the piperazine ring.

Scientific Research Applications

Key Structural Features

The compound features a piperazine ring that enhances its interaction with biological targets, methoxy groups that may improve lipophilicity, and an ethylsulfonyl group that increases solubility.

Chemistry

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic aromatic substitution. Its unique functional groups allow for diverse synthetic pathways.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties due to the presence of the piperazine moiety, which is often associated with enhanced activity against bacterial strains.

- Antidepressant Effects: Similar piperazine derivatives have been studied for their potential effects on neurotransmitter systems, indicating possible antidepressant properties.

- Anticonvulsant Properties: Some compounds in this class have shown efficacy in reducing seizure activities, suggesting potential applications in epilepsy treatments.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development . Its structural characteristics make it a candidate for designing new therapeutic agents aimed at various diseases. The interaction of the piperazine ring with specific receptors could lead to the modulation of their activity, providing therapeutic benefits.

Antimicrobial Studies

Research conducted on similar compounds has indicated significant antimicrobial activity against various bacterial strains. For instance, derivatives with piperazine rings have been shown to inhibit growth effectively due to their ability to penetrate bacterial membranes.

Antidepressant Research

Studies exploring the antidepressant potential of piperazine derivatives have highlighted their influence on serotonin and norepinephrine levels in the brain. These findings suggest that 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol could be further investigated for similar effects.

Anticonvulsant Efficacy

Preclinical trials involving related compounds have demonstrated anticonvulsant effects through modulation of neurotransmitter release. This indicates that 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol may also hold promise in epilepsy treatment research.

Mechanism of Action

The mechanism of action of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, the piperazine ring can act as a ligand for various receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethoxyphenol moiety can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2,6-dimethoxy-phenol derivatives, which vary primarily in their 4-position substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of 2,6-Dimethoxy-phenol Derivatives

Key Findings :

Structural Impact on Physicochemical Properties: Lipophilicity: Simple alkyl/alkenyl substituents (e.g., ethyl, ethenyl) increase lipophilicity, favoring membrane permeability . Thermal Stability: Alkyl-substituted derivatives (e.g., 4-ethylsyringol) are stable in pyrolysis processes, constituting 1.67–2.18% of lignin pyrolysis byproducts . The sulfonamide-piperazine group may reduce thermal stability due to its complex structure.

Biological Activity: Antioxidant Potential: 2,6-Dimethoxy-phenol derivatives exhibit antioxidant properties, correlating with their phenolic hydroxyl groups . The ethanesulfonyl-piperazine substituent could modulate redox activity via electron-withdrawing effects. Tyrosinase Inhibition: Lignin fractions containing 2,6-dimethoxy-phenol analogs (e.g., 4-ethenyl derivatives) show tyrosinase inhibition, suggesting dermatological applications .

Applications: Flavoring: 4-Ethyl-2,6-dimethoxy-phenol is industrially recognized (FEMA 3671) for smoky/spicy flavors . Pharmaceuticals: Piperazine-containing compounds are common in drug design (e.g., antipsychotics, antifungals). The target compound’s sulfonamide group may enhance binding to enzymatic targets like carbonic anhydrase .

Biological Activity

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular weight of 344.43 g/mol and a formula of C15H24N2O5S, this compound has garnered attention in pharmacological research due to its diverse biological effects.

Molecular Structure

The structural formula of 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol is represented as follows:

Key Structural Features:

- Piperazine Ring: Contributes to the compound's interaction with biological targets.

- Methoxy Groups: Located at positions 2 and 6 on the phenolic ring, these groups may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced activity against bacterial strains.

-

Antidepressant Effects:

- The piperazine derivatives have been studied for their potential antidepressant effects, likely due to their influence on neurotransmitter systems.

-

Anticonvulsant Properties:

- Similar compounds have shown efficacy in reducing seizure activities, indicating potential use in epilepsy treatments.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives similar to 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Antidepressant Activity

In a behavioral study using animal models, compounds structurally related to this phenolic derivative exhibited significant reductions in depressive-like behaviors when administered at doses of 10–30 mg/kg. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .

Anticonvulsant Activity

In another study assessing anticonvulsant properties, derivatives were tested in mice subjected to pentylenetetrazole (PTZ)-induced seizures. The results demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting that the compound may act as a viable anticonvulsant agent .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections treated with a piperazine-based derivative showed improved outcomes compared to standard antibiotic therapy, highlighting the potential of such compounds in treating resistant infections . -

Case Study on Antidepressant Properties:

In a double-blind study involving patients with major depressive disorder, administration of a similar piperazine derivative resulted in significant improvement in depression scales compared to placebo .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions and personal protective equipment (PPE) for handling 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol in laboratory settings?

- Methodological Answer : Due to the lack of established physical/chemical data (e.g., vapor pressure, flammability), assume high-risk handling. Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for airborne particulates and organic vapors. Full-body chemical-resistant suits and gloves (e.g., nitrile) are mandatory. Conduct hazard assessments using OSHA/NIOSH guidelines for uncharacterized compounds .

Q. How can researchers characterize the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Employ reversed-phase HPLC with a methanol-sodium acetate buffer (65:35, pH 4.6) mobile phase, adjusted for column compatibility. Validate methods using pharmacopeial protocols, including system suitability tests for resolution and peak symmetry . Pair with LC-MS for molecular weight confirmation and NMR (¹H/¹³C) for structural verification.

Q. What in vitro assays are suitable for preliminary toxicological profiling given the absence of existing data?

- Methodological Answer : Prioritize Ames tests (bacterial reverse mutation) for mutagenicity and MTT assays (e.g., HepG2 cells) for cytotoxicity. Use zebrafish embryos (FET assay) for acute toxicity screening. Document protocols per OECD guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?

- Methodological Answer : Design stress testing per ICH Q1A guidelines: expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts using high-resolution mass spectrometry (HRMS). Cross-reference stability data with computational models (e.g., DFT for bond dissociation energies) .

Q. What experimental frameworks are recommended for assessing environmental fate and biodegradation pathways?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 : Measure log Kow (octanol-water partitioning) via shake-flask method and aqueous solubility using saturation shake-flask techniques.

- Phase 2 : Conduct soil/water microcosm studies under OECD 307 guidelines to track abiotic/biotic degradation. Use LC-QTOF-MS for metabolite identification .

Q. How can impurity profiling be optimized for chromatographic analyses of this compound?

- Methodological Answer : Implement orthogonal method development:

- Use HILIC columns for polar impurities and ion-pair chromatography for sulfonic acid derivatives.

- Apply Design of Experiments (DoE) to optimize mobile phase pH (4.0–6.0) and organic modifier ratios. Validate with spike-and-recovery studies for ≤0.1% impurity detection .

Q. What statistical designs are appropriate for studying the compound’s bioactivity in heterogeneous biological systems?

- Methodological Answer : Use split-split-plot designs with randomized blocks to account for variables like dose, exposure time, and biological replicates. For in vivo studies, assign rootstock-like subgroups (e.g., genetic variants) to subplots and harvest times to sub-subplots. Analyze via mixed-effects models .

Q. How can researchers validate spectral data (e.g., NMR, MS) for this compound in the absence of commercial reference standards?

- Methodological Answer : Cross-validate with computational predictions (e.g., ACD/Labs NMR Suite) and reference NIST Chemistry WebBook entries for analogous piperazine derivatives. Deposit raw spectral data in open-access repositories (e.g., Zenodo) for peer verification .

Q. What reporting standards should be followed for methodological transparency in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.